[(2,5-Dimethoxyphenyl)methyl](propan-2-yl)amine hydrochloride
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Overview
Description
(2,5-Dimethoxyphenyl)methylamine hydrochloride is a chemical compound with the molecular formula C12H20ClNO2 It is a derivative of phenethylamine, characterized by the presence of two methoxy groups on the phenyl ring and an isopropyl group attached to the amine nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxyphenyl)methylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and isopropylamine.
Formation of Schiff Base: The aldehyde group of 2,5-dimethoxybenzaldehyde reacts with isopropylamine to form a Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the corresponding amine.
Hydrochloride Formation: The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (2,5-Dimethoxyphenyl)methylamine hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethoxyphenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or the aromatic ring.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the aromatic ring.
Scientific Research Applications
(2,5-Dimethoxyphenyl)methylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (2,5-Dimethoxyphenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the isopropylamine moiety play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by acting as an agonist or antagonist, depending on the target.
Comparison with Similar Compounds
(2,5-Dimethoxyphenyl)methylamine hydrochloride can be compared with other phenethylamine derivatives, such as:
2,5-Dimethoxy-4-methylamphetamine (DOM): Similar structure but with a methyl group at the 4-position.
2,5-Dimethoxy-4-iodoamphetamine (DOI): Contains an iodine atom at the 4-position.
2,5-Dimethoxy-4-bromoamphetamine (DOB): Contains a bromine atom at the 4-position.
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]propan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-9(2)13-8-10-7-11(14-3)5-6-12(10)15-4;/h5-7,9,13H,8H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLHZQUFCXVMRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C=CC(=C1)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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